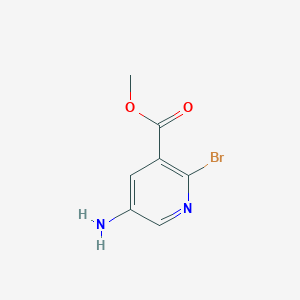
Methyl 5-amino-2-bromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-amino-2-bromonicotinate” is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is a derivative of 5-bromonicotinic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom, an amino group, and a methyl ester group . The InChI code for this compound is 1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 231.05 . The storage temperature for this compound is recommended to be between 2-8°C .Wissenschaftliche Forschungsanwendungen
Epigenetic Modifications and DNA Methylation
Research on DNA methylation patterns, crucial for understanding gene regulation, has highlighted the significance of methylated bases in mammalian genomes. The conversion of 5-methylcytosine to 5-hydroxymethylcytosine by TET proteins, as observed in mammalian DNA, indicates a dynamic process of methylation and demethylation that plays a vital role in epigenetic regulation (Tahiliani et al., 2009). This insight into the modification of methylated cytosines opens avenues for research into the mechanistic aspects of gene expression regulation, where compounds like Methyl 5-amino-2-bromonicotinate could potentially serve as intermediates or tools in studying or manipulating methylation states.
Analytical Chemistry and Detection Methods
The development of methods for sensitive detection of methylated DNA highlights the importance of analytical techniques in epigenetics research. For example, high sensitivity mapping of methylated cytosines offers a way to resolve exact methylation patterns from small DNA quantities, essential for understanding methylation's role in development, aging, and cancer (J.CIark Susan et al., 1994). Compounds like this compound could potentially be used in the development of novel reagents or as standards in such analytical methods to enhance the detection and study of DNA methylation.
Molecular Biology and Gene Expression
Research into the binding of proteins to methylated DNA underscores the importance of understanding how methylation influences gene expression. For instance, the identification of mammalian methyl-CpG binding proteins provides insight into the biological consequences of DNA methylation, suggesting mechanisms by which methylated DNA influences gene repression and activation (B. Hendrich & A. Bird, 1998). This area of study could benefit from the synthesis of related compounds, such as this compound, to explore the interaction of these compounds with methyl-binding proteins or to use them in the study of methylation patterns in gene regulation.
Synthesis and Chemical Properties
The synthesis of deuterium-labeled nicotinic acid from 5-bromonicotinic acid, as reported by B. Clark (1976), demonstrates the utility of halogenated nicotinates in chemical synthesis and the production of labeled compounds for research purposes (B. Clark, 1976). This suggests that this compound could similarly be used as a precursor in synthetic chemistry for generating labeled molecules or intermediates in the synthesis of biologically active compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-amino-2-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOHDXVIAMFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

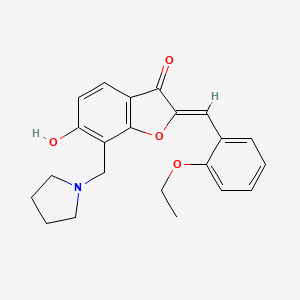
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2997977.png)

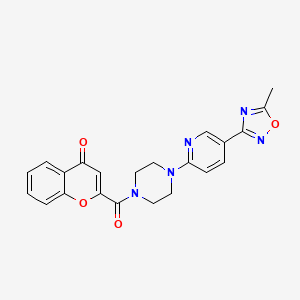
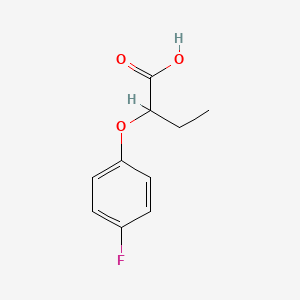
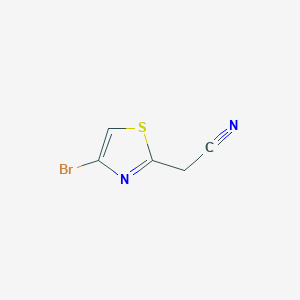
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)